molecular formula C7H11N3 B3250955 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine CAS No. 2059938-30-4

7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine

Cat. No.: B3250955
CAS No.: 2059938-30-4
M. Wt: 137.18
InChI Key: NPCBJDDNIUMQRJ-UHFFFAOYSA-N
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Description

7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine ( 2059938-30-4) is a versatile, saturated pyrazolopyridine derivative of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C 7 H 11 N 3 and a molecular weight of 137.18 g/mol, this compound serves as a valuable chemical scaffold . The core pyrazolo[4,3-c]pyridine structure is a fused bicyclic system that is the focus of ongoing research for developing novel bioactive molecules . Scientific literature indicates that analogs of this scaffold, particularly 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, are being synthesized and evaluated for their potent antiproliferative activity against various cancer cell lines, with some derivatives demonstrating low micromolar GI 50 values and the ability to induce apoptosis . Furthermore, research into this chemical space has revealed derivatives with notable fluorescence properties, enabling applications as pH sensors for potential use in biological imaging . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Identifiers • : 2059938-30-4 • Molecular Formula: C 7 H 11 N 3 • Molecular Weight: 137.18 g/mol • MDL No.: MFCD30497983

Properties

IUPAC Name

7-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-2-8-3-6-4-9-10-7(5)6/h4-5,8H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCBJDDNIUMQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=C1NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine typically involves the reaction of imidazole with 2-chloropyridine, followed by appropriate reduction reactions to obtain the target compound . The reaction conditions often include the use of organic solvents such as ethanol, dichloromethane, and ether, with the reaction being carried out under controlled temperatures and pressures.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Substituents at the 7-position significantly influence melting points, solubility, and spectral characteristics. For example:

  • 7-(4-Methoxyphenyl)-2,4,6-triphenyl-2H-pyrazolo[4,3-c]pyridine () has a melting point of 246–247°C, attributed to its bulky aromatic substituents enhancing crystal packing .
  • 7-(4-Chlorophenyl)-4-ethyl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine () exhibits a lower melting point (226–227°C), likely due to reduced symmetry and weaker intermolecular interactions from the chloro group .
  • 3-(Trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine () incorporates an electron-withdrawing CF₃ group, which increases lipophilicity and may reduce aqueous solubility compared to methyl or methoxy substituents .

Spectral Characteristics

  • NMR Spectroscopy : Aromatic protons in 7-aryl derivatives (e.g., 4-methoxyphenyl) show deshielded signals (δ 7.2–8.0 ppm), while methyl groups in 7-alkyl analogs resonate as singlets near δ 2.0–2.5 ppm .
  • IR Spectroscopy: Stretching frequencies for C=O (e.g., tert-butyl esters) appear at ~1700 cm⁻¹, whereas NH groups in amino derivatives () absorb near 3300 cm⁻¹ .

Data Table: Selected Pyrazolo[4,3-c]pyridine Derivatives

Compound Name Substituents Molecular Weight Melting Point (°C) Key Synthetic Method Reference
7-(4-Methoxyphenyl)-2,4,6-triphenyl derivative 7-(4-MeOPh), 2,4,6-Ph - 246–247 Suzuki coupling
7-(4-Chlorophenyl)-4-ethyl-2,6-diphenyl 7-Cl, 4-Et, 2,6-Ph - 226–227 Suzuki coupling
tert-Butyl 3-amino-5-carboxylate derivative 3-NH₂, 5-Boc 238.29 - Boc protection
3-(Trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[...] 3-CF₃ 275.66 - Not specified
1-(2-Methoxyethyl)-4,5,6,7-tetrahydro derivative 1-(CH₂CH₂OMe) 181.23 - Alkylation

Biological Activity

7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 7-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
  • Molecular Formula : C₇H₁₁N₃
  • CAS Number : 2059938-30-4

Synthesis

The synthesis of this compound typically involves the reaction of imidazole with 2-chloropyridine under specific reduction conditions. The compound can be produced with high purity through optimized laboratory techniques.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells.

Table 1: IC50 Values Against Various Cancer Cell Lines

Cell LineIC50 (µM)
MCF73.25 ± 1.91
SKBR31.30 ± 0.28
HEL1.00 ± 0.42
BT549~3.00

The compound exhibits selective cytotoxicity towards certain cancer cell lines while demonstrating lower toxicity in normal cells. For instance, derivatives of this compound showed IC50 values greater than 25 µM against Vero cells (normal cell line), indicating a favorable selectivity index .

Antimicrobial Activity

In addition to its anticancer properties, studies have indicated that this compound possesses antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of CDK2 : This leads to cell cycle arrest and apoptosis in cancer cells.
  • Interaction with DNA : Potential intercalation into DNA structures may disrupt replication and transcription processes.
  • Antimicrobial Pathways : Disruption of bacterial metabolism and cell wall integrity.

Study on Anticancer Activity

A study published in MDPI evaluated various derivatives of pyrazolopyridines for their cytotoxic effects on breast cancer cell lines. The results indicated that modifications in the structure significantly influenced the anticancer activity. For example:

  • Compound 14c showed an IC50 of 0.59 µM against MCF7 cells.
  • Compound 14g demonstrated good selectivity against hematological tumor cell lines with an IC50 of 1.00 µM against HEL cells .

Study on Antimicrobial Effects

Another research focused on the antimicrobial properties of pyrazolo derivatives found that several compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of functional groups in enhancing antimicrobial efficacy.

Q & A

Q. What are the common synthetic strategies for constructing the pyrazolo[4,3-c]pyridine core?

The core can be synthesized via two primary approaches:

  • Annelation of a pyrazole ring onto a pyridine derivative : For example, hydrazine reacts with ethyl carboxylate precursors in alcohols (e.g., ethanol) under mild conditions (78°C), achieving yields up to 87% .
  • Pyridine-ring formation from pyrazole precursors : A Sonogashira-type cross-coupling of 5-chloro-1-phenylpyrazole-4-carbaldehydes with alkynes, followed by tert-butylamine-mediated ring closure, provides efficient access to the bicyclic system .

Key Methodological Considerations :

  • Solvent selection (methanol, ethanol) impacts reaction efficiency and purity .
  • TLC monitoring ensures reaction completion, followed by standard purification (e.g., column chromatography) .

Q. How can structural modifications at the 3-, 5-, and 7-positions influence physicochemical properties?

Substituents like trifluoromethyl (-CF₃), tert-butyl carbamate, or carboxylic acid groups alter solubility, stability, and reactivity:

  • 3-Trifluoromethyl derivatives : Synthesized via tert-butyl carbamate protection, enhancing lipophilicity for CNS-targeting applications .
  • 6-Carboxylic acid derivatives : Introduce hydrogen-bonding capacity, as seen in 2-methyl-4-oxo-6,7-dihydro-5H-pyrazolo[4,3-c]pyridine-6-carboxylic acid, which is structurally validated via NMR and X-ray crystallography .

Analytical Workflow :

  • NMR/IR : Confirm functional group incorporation.
  • HPLC : Assess purity (>95% for most intermediates) .

Advanced Research Questions

Q. How can ultrasound irradiation optimize the synthesis of fused pyrazolo[4,3-c]pyridines?

Ultrasound promotes efficient domino reactions for polycyclic systems (e.g., furo- or thieno-fused derivatives) by accelerating cyclization and reducing side reactions. Key advantages include:

  • Reduced reaction time : Achieved through enhanced mass transfer and cavitation effects .
  • Higher yields : Reported for tetracyclic heterocycles compared to conventional heating .

Experimental Design :

  • Solvent: Ethanol or THF under inert atmosphere.
  • Temperature: 40–60°C (lower than traditional methods).
  • Monitoring: Real-time FTIR to track intermediate formation .

Q. What computational approaches are used to design pyrazolo[4,3-c]pyridine-based enzyme inhibitors?

  • Pharmacophore Modeling : The CATS algorithm identifies spatial constraints (e.g., hydrophobic anchors) using pyrazolo[4,3-c]pyridine as a template. This guided the discovery of substituted tetrahydrobenzo[F][1,4]oxazepines as PEX14 inhibitors .
  • Docking Studies : Predict binding modes to targets like carbonic anhydrase or γ-secretase, leveraging the core’s planar structure for π-π interactions .

Case Study : Pyrazolo[4,3-c]pyridine sulfonamides inhibit bacterial carbonic anhydrases (Ki < 50 nM), validated via isothermal titration calorimetry (ITC) .

Q. How do conflicting bioactivity data arise from structural analogs, and how can they be resolved?

Discrepancies often stem from:

  • Substituent positioning : Anti-HIV activity in 3-hydroxy-1-nitrophenyl derivatives vs. inactivity in 5-methyl analogs .
  • Conformational flexibility : Dihydro-pyridine rings in 7-oxo derivatives reduce rigidity, altering binding to benzodiazepine receptors .

Resolution Strategies :

  • SAR studies : Systematically vary substituents (e.g., halogens, alkyl groups) and correlate with activity.
  • Crystallography : Resolve 3D structures to identify critical binding motifs (e.g., thiophene substituents in microwave-synthesized analogs) .

Key Methodological Recommendations

  • Purification : Use gradient elution in column chromatography (e.g., CH₂Cl₂/MeOH 98:2) for intermediates .
  • Analytical Validation : Combine LC-MS for molecular weight confirmation and NMR for regiochemical assignment .
  • Scale-up : Optimize ultrasound parameters (frequency, power) to maintain efficiency in large batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine

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